molecular formula C5H4F2N2 B1395624 5-(Difluoromethyl)pyrimidine CAS No. 1310684-94-6

5-(Difluoromethyl)pyrimidine

Cat. No. B1395624
M. Wt: 130.1 g/mol
InChI Key: QHHDFZKKOOQUHD-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyrimidine is a compound that has been studied due to its diverse biological activity . It’s a synthetically available compound that has been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of 5-(Difluoromethyl)pyrimidine is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .


Molecular Structure Analysis

The molecular formula of 5-(Difluoromethyl)pyrimidine is C5H4F2N2 .


Chemical Reactions Analysis

The introduction of one or more fluorine atoms into molecules can have a significant impact on their physicochemical and biological properties . The C–F bond is strong with a bond .


Physical And Chemical Properties Analysis

The introduction of fluorine atoms or fluoroalkyl groups into molecules can increase the biological activity of the molecule as well as its metabolic stability and lipophilicity .

Scientific Research Applications

OLED and White-Emitting OLEDs

Chih‐Hao Chang et al. (2013) utilized pyrimidine chelates, specifically those derived from 5-substituted pyrimidine, in the synthesis of heteroleptic Ir(III) metal complexes. These complexes demonstrated significant potential in the production of organic light-emitting diodes (OLEDs), including sky-blue- and white-emitting OLEDs. The pyrimidine-based complexes showed high quantum yields and stable emission, making them suitable for OLED applications. This research underscores the valuable role of pyrimidine derivatives in advancing OLED technology (Chang et al., 2013).

NMR Spectroscopy in DNA and RNA Structures

Barbara Puffer et al. (2009) explored the use of 5-fluoro pyrimidines as labels to probe DNA and RNA secondary structures through 1D 19F NMR spectroscopy. Their study revealed that these labels do not significantly alter the equilibrium characteristics of DNA and RNA oligonucleotides, allowing for accurate evaluation of nucleic acid secondary structures. This highlights the application of 5-fluoro pyrimidines in detailed structural analysis of nucleic acids (Puffer et al., 2009).

Synthesis and Characterization of Pyrimidine Derivatives

V. Rani et al. (2012) focused on the synthesis and spectral characterization of new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which are derivatives of the pyrimidine nucleus. They evaluated their antioxidant properties and found that these compounds showed promising activity, comparable to standard antioxidants. This study underscores the versatility of pyrimidine derivatives in pharmacological research, particularly in antioxidant activity evaluation (Rani et al., 2012).

Electrochemical Behavior in Anticancer Drug Analysis

S. D. Bukkitgar and N. Shetti (2016) examined the electrochemical behavior of 5-fluorouracil, a pyrimidine nucleobase derivative used as an anticancer drug. Their research contributed to the development of analytical methods for determining the drug in biological samples, highlighting the role of pyrimidine derivatives in analytical chemistry and oncology (Bukkitgar & Shetti, 2016).

Anti-inflammatory Activity of Pyrimidine Scaffolds

Ganesh Munde et al. (2022) investigated the anti-inflammatory activity of pyrimidine scaffold derivatives. Their synthesis and evaluation of 4-Phenyl-6-(phenylamino)pyrimidin-2-ol derivatives revealed significant in-vivo and in-vitro anti-inflammatory activity. This study demonstrates the potential of pyrimidine derivatives in the development of new anti-inflammatory agents (Munde et al., 2022).

Pyrimidine-Based DNA Photolyase

A. Sancar (1994) discussed the structure and function of DNA photolyase, a crucial enzyme for DNA repair. The enzyme utilizes cyclobutane pyrimidine dimers in DNA photoproducts, with the photolyase containing pyrimidine base pairs. This research provides insight into the essential role of pyrimidine derivatives in DNA repair mechanisms and their potential application in genetic engineering and therapy (Sancar, 1994).

Safety And Hazards

According to the safety data sheet, 5-(Difluoromethyl)pyrimidine is harmful in contact with skin and if inhaled . It is advised to wear protective gloves, protective clothing, and eye protection when handling this compound .

Future Directions

The selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule is of particular interest . Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name

5-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHDFZKKOOQUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304479
Record name Pyrimidine, 5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)pyrimidine

CAS RN

1310684-94-6
Record name Pyrimidine, 5-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Zhao, S Herbert, T Kinzel, W Zhang… - The Journal of Organic …, 2020 - ACS Publications
A process for the concurrent transfer of both the NHC ligand and the difluoromethyl group from [(SIPr)Ag(CF 2 H)] to PdX 2 (X = Cl, OAc, and OPiv) for the preparation of [(SIPr)Pd(CF 2 H…
Number of citations: 12 pubs.acs.org
P Raubo, RJ Carbajo, W McCoull, J Raubo… - Organic & Biomolecular …, 2021 - pubs.rsc.org
An efficient macrocyclisation approach based on the double aromatic nucleophilic substitution (SNACK) was developed. This methodology allows a facile incorporation of heterocyclic …
Number of citations: 4 pubs.rsc.org
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …
Number of citations: 0 search.proquest.com

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